molecular formula C25H30O4 B190684 Bixin CAS No. 6983-79-5

Bixin

Cat. No. B190684
CAS RN: 6983-79-5
M. Wt: 394.5 g/mol
InChI Key: RAFGELQLHMBRHD-SLEZCNMESA-N
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Description

Bixin is an apocarotenoid found in the seeds of the achiote tree (Bixa orellana) from which it derives its name. It is commonly extracted from the seeds to form annatto, a natural food coloring, containing about 5% pigments of which 70–80% are bixin .


Synthesis Analysis

Bixin biosynthesis involves three genes from Bixa orellana, native to tropical America. These genes code for lycopene cleavage dioxygenase, bixin aldehyde dehydrogenase, and norbixin carboxyl methyltransferase, which catalyze the sequential conversion of lycopene into bixin . Bixin can also be loaded on polymeric nanoparticles for various applications .


Molecular Structure Analysis

Bixin interacts with eight different skin cancer targets and has the lowest binding energy compared to the standard drug, 5-fluorouracil .


Chemical Reactions Analysis

Bixin does not promote chemical interactions (reactions) with the polymeric matrix, preserving its physicochemical characteristics and its molecular structures . It isomerizes into trans-bixin (β-bixin), the double-bond isomer .


Physical And Chemical Properties Analysis

Bixin is soluble in fats and alcohols but insoluble in water. Upon exposure to alkali, the methyl ester is hydrolyzed to produce the dicarboxylic acid norbixin, a water-soluble derivative .

Scientific Research Applications

Biosynthesis and Production

  • Biosynthesis Mechanism : Bixin, also known as annatto, is a pigment derived from Bixa orellana seeds. Its biosynthesis involves genes governing the conversion of lycopene into bixin. These include genes coding for lycopene cleavage dioxygenase, bixin aldehyde dehydrogenase, and norbixin carboxyl methyltransferase (Bouvier, Dogbo, & Camara, 2003).
  • Extraction Technologies : Innovative extraction techniques for bixin using environmentally friendly methods have been studied. These include mechanical extraction using a screen-topped spouted bed unit and alternative solvents like supercritical CO2 (Taham, Silva, & Barrozo, 2016); (Taham, Cabral, & Barrozo, 2015).

Therapeutic Applications

  • Cardiac Health : Bixin shows potential in ameliorating cardiac injury caused by high-fat diets in mice, reducing fibrosis, inflammation, and oxidative stress (Zhou & Kong, 2017).
  • Anti-Inflammatory and Antinociceptive Effects : Bixin demonstrates anti-inflammatory and antinociceptive effects, possibly related to the reduction of neutrophil migration and not sedative effects (Pacheco et al., 2019).
  • Kidney Health : Studies indicate bixin's role in protecting against kidney inflammation and fibrosis by regulating molecular pathways like Nrf2/TLR4/MyD88 (Ma et al., 2020).

Other Applications

  • Asthma Treatment : Bixin may serve as a novel therapy for asthma, suppressing allergic airway inflammation and modulating the PI3K/Akt pathway (Zhu et al., 2021).
  • Nanotechnology : Bixin has been explored for its use in nanotechnology, particularly in the synthesis of silver nanoparticles for potential applications in biomedicine and other industries (Poornima, Jain, & Shivashankar, 2019).

Safety And Hazards

Bixin may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is toxic in contact with skin, and is harmful if swallowed .

Future Directions

Bixin Ventures’ mission is to invest in and build crucial infrastructure that enables the future of open finance through permissionless and decentralized networks .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFGELQLHMBRHD-SLEZCNMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024629
Record name Bixin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Bixin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bixin

CAS RN

6983-79-5
Record name Bixin
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Record name Bixin
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Record name Bixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (9-cis)-hydrogen-6,6'-diapo-ψ,ψ-carotenedioate
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Record name BIXIN
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Record name alpha-Bixin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189.5 - 190.5 °C
Record name alpha-Bixin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,300
Citations
KB de Sousa Lobato, K Paese, JC Forgearini… - Food chemistry, 2013 - Elsevier
… Indications that bixin may be important to human health and bixin’s prevalence in the food … bixin in aqueous media. Therefore, the aim of this work was to prepare and characterise bixin …
Number of citations: 92 www.sciencedirect.com
F Bouvier, O Dogbo, B Camara - Science, 2003 - science.org
Bixin, also known as annatto, is a seed-specific pigment widely used in foods and cosmetics since pre-Columbian times. We show that three genes from Bixa orellana, native to tropical …
Number of citations: 303 www.science.org
M Barbosa, CD Borsarelli, AZ Mercadante - Food research international, 2005 - Elsevier
… Since the bixin molecule is shorter and more polar than β-carotene and information on bixin … the effect of encapsulation with two polysaccharides on bixin stability and (2) correlate the …
Number of citations: 290 www.sciencedirect.com
MA Montenegro, AO Rios, AZ Mercadante… - Journal of Agricultural …, 2004 - ACS Publications
… , bixin solutions in the absence of sensitizer and/or light did not degrade, indicating that the ground state of bixin is … state of bixin and its deactivation by ground state bixin and molecular …
Number of citations: 75 pubs.acs.org
A Enayati, A Rezaei, SR Falsafi, H Rostamabadi… - Food Chemistry, 2023 - Elsevier
… Nonetheless, bixin is unstable in the presence of oxygen, light, high pHs (alkali) and heat; … introduced for bixin. Thus, this review focuses on the updated information regarding bixin-…
Number of citations: 2 www.sciencedirect.com
VA Marcolino, GM Zanin, LR Durrant… - Journal of agricultural …, 2011 - ACS Publications
… This work aimed to compare methods for the formation of complexes of bixin and curcumin … 1:2 and that between bixin and β-CD was 1:1. Curcumin-β-CD and bixin-β-CD complexes …
Number of citations: 209 pubs.acs.org
R Siva, FP Doss, K Kundu, VSV Satyanarayana… - Industrial Crops and …, 2010 - Elsevier
… source of industrially produced bixin, we investigated whether bixin could be produced in other organisms. Similarity search between query sequences (bixin coding sequences) and its …
Number of citations: 44 www.sciencedirect.com
M Rojo De La Vega, A Krajisnik, DD Zhang… - Nutrients, 2017 - mdpi.com
… We have recently reported that (i) bixin is a potent canonical activator of the NRF2-… bixin activates NRF2 with protective effects against solar UV-induced skin damage; and that (iii) bixin-…
Number of citations: 48 www.mdpi.com
CÍR Silva, LMG Antunes… - Pharmacological Research, 2001 - Elsevier
… the carotenoid bixin on cisplatin… bixin (2.5 or 5.0 mg kg−1 body wt.) was given by gavage at 48, 24 h and 10 min before the cisplatin injection. The treatment with the highest dose of bixin …
Number of citations: 154 www.sciencedirect.com
Y Zhang, Q Zhong - Journal of Agricultural and Food Chemistry, 2012 - ACS Publications
… the impacts of thermal denaturation on binding between bixin, a pigment relevant to colored … protein fluorescence by bixin was static quenching, and the affinity of binding with bixin was …
Number of citations: 72 pubs.acs.org

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